3-nitro-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C17H12N4O5S2. This indicates that it contains 17 carbon atoms, 12 hydrogen atoms, 4 nitrogen atoms, 5 oxygen atoms, and 2 sulfur atoms. For a more detailed structural analysis, one would need to refer to the compound’s crystallographic data or NMR spectroscopy results .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. Some of these properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions . Unfortunately, the specific physical and chemical properties for this compound are not provided in the sources I found.Scientific Research Applications
Synthesis and Antitumor Activity
Research has led to the synthesis of benzothiazole derivatives showing selective cytotoxicity against tumorigenic cell lines. These compounds, including those related to the structure of interest, have been evaluated for their potential as antitumor agents. One study described the synthesis of a biologically stable derivative, which exhibited significant in vivo inhibitory effects on tumor growth, highlighting its potential as a potent antitumor agent (Yoshida et al., 2005).
Antimicrobial Properties
Another area of application involves the antimicrobial properties of benzothiazole derivatives. Compounds synthesized from related structures have been tested for their effectiveness against various microbial strains, showing promising results. For instance, certain synthesized compounds demonstrated potent antimicrobial activity, suggesting their potential use in treating microbial infections (Maheshwari & Goyal, 2016).
Antitubercular Drug Candidates
The synthesis and characterization of precursors for antitubercular benzothiazinones, a promising class of new antituberculosis drug candidates, represent another significant application. These precursors, related to the core structure of interest, contribute to the development of novel antitubercular agents aiming to combat tuberculosis (Richter et al., 2021).
Mechanism of Action
Target of action
They have been used in the treatment of various diseases, including cancer, inflammation, and infectious diseases .
Mode of action
Benzothiazole derivatives have been found to interact with various biological targets, leading to changes in cellular processes .
Biochemical pathways
Benzothiazole derivatives have been found to affect various biochemical pathways, leading to changes in cellular processes .
Result of action
Benzothiazole derivatives have been found to have various effects at the molecular and cellular level .
Properties
IUPAC Name |
3-nitro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O5S2/c1-2-8-20-14-7-6-13(28(18,25)26)10-15(14)27-17(20)19-16(22)11-4-3-5-12(9-11)21(23)24/h1,3-7,9-10H,8H2,(H2,18,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJRMAZBMMORAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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